trans-1,2-Diaminocyclohexane-N,N,N',N'-tetraacetic acid monohydrate (DCTA) finds application as an analytical reagent due to its high purity and specific chelating properties. Its ability to form stable complexes with various metal ions makes it valuable in separation and determination techniques. For instance, DCTA is used in the preparation of total ionic strength adjustment buffer (TISAB) for ion chromatography [].
DCTA's property of forming strong complexes with metal ions also makes it a valuable complexing agent. It can selectively bind to specific metal ions, rendering them inactive or altering their chemical behavior. This property is particularly useful in studies involving metal-mediated reactions or when separating specific metal ions from a mixture. For example, DCTA has been used to complex and separate iron(III)-dimethyldithiocarbamate and manganese(II)-ethylene diamine complexes [].
DCTA serves as a ligand in the preparation of lanthanide shift reagents (LSRs) used in Nuclear Magnetic Resonance (NMR) spectroscopy. LSRs interact with specific functional groups in molecules, causing a shift in their NMR signals. This shift provides valuable information about the chemical environment of the functional group, aiding in structural analysis of complex molecules [].
DCTA exhibits potential applications in various other scientific research fields. These include:
trans-1,2-Diaminocyclohexane-N,N,N',N'-tetraacetic acid monohydrate is a complex organic compound characterized by its white crystalline appearance. Its molecular formula is C₁₄H₂₄N₂O₉, and it has a molecular weight of approximately 364.35 g/mol. This compound is primarily recognized for its role as an analytical reagent and a complexing agent for various metal ions, particularly sodium .
The compound features a unique structure that includes two amine groups and four carboxylic acid groups, allowing it to function as a multidentate ligand. This property enables it to form stable chelate complexes with metal ions, which is crucial in various chemical and biological applications .
DCTA primarily acts as a chelating agent. It forms strong and selective complexes with metal ions through a combination of ionic interactions and covalent bond formation between the metal and the donor atoms of DCTA. This complexation process can:
The reactivity of trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid monohydrate primarily involves its ability to coordinate with metal ions. The carboxylate groups can deprotonate under basic conditions, allowing the compound to form complexes with transition metals such as iron, manganese, and zinc. These reactions are significant in analytical chemistry for the separation and determination of these metals via techniques like capillary electrophoresis .
A typical reaction can be represented as follows:
where represents a metal ion and represents the ligand (trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid monohydrate).
The biological activity of trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid monohydrate is linked to its chelating properties. It has been studied for its potential roles in biomedical applications, particularly in drug delivery systems where it can help in the transport of metal ions within biological systems. Additionally, its ability to sequester metal ions may have implications for detoxification processes in organisms .
Several synthesis methods have been reported for trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid monohydrate. The most common approach involves the reaction of trans-1,2-diaminocyclohexane with acetic anhydride or chloroacetic acid under controlled conditions to introduce the tetraacetic functional groups. The reaction typically requires careful pH control and purification steps to isolate the monohydrate form .
The general synthesis can be summarized as:
trans-1,2-Diaminocyclohexane-N,N,N',N'-tetraacetic acid monohydrate finds numerous applications across various fields:
Interaction studies involving trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid monohydrate focus on its binding affinity with various metal ions. These studies often employ techniques such as spectrophotometry and chromatography to assess how effectively the compound can bind to different metals under varying conditions (pH, temperature). Such interactions are crucial for understanding its potential applications in environmental remediation and medicinal chemistry .
Several compounds share structural similarities with trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid monohydrate. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Ethylenediaminetetraacetic acid | Tetraacetic acid | Widely used in chelation therapy |
Diethylenetriaminepentaacetic acid | Pentacarboxylic acid | Higher coordination number allows binding of more metals |
Nitrilotriacetic acid | Tricarboxylic acid | Simpler structure; less steric hindrance |
What sets trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid monohydrate apart is its cyclohexane backbone combined with four acetic acid groups. This configuration provides enhanced stability and selectivity when forming complexes with specific metal ions compared to other similar compounds .
Irritant